6,7-Dichloroquinoxalin-2-ol
Overview
Description
6,7-Dichloroquinoxalin-2-ol: is a chemical compound belonging to the quinoxaline family. It is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a hydroxyl group at the 2nd position on the quinoxaline ring. This compound has been studied for its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloroquinoxalin-2-ol typically involves the reaction of 6,7-dichloroquinoxaline with a hydroxylating agent. One common method includes the use of sodium hydroxide in an aqueous medium under reflux conditions. The reaction proceeds as follows: [ \text{6,7-Dichloroquinoxaline} + \text{NaOH} \rightarrow \text{this compound} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6,7-Dichloroquinoxalin-2-ol can undergo oxidation reactions, typically forming quinoxaline-2,3-dione derivatives.
Reduction: Reduction of this compound can lead to the formation of 6,7-dichloroquinoxaline.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 6,7-Dichloroquinoxalin-2-ol is used as an intermediate in the synthesis of other quinoxaline derivatives, which have applications in organic synthesis and materials science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: this compound and its derivatives have shown promise in medicinal chemistry, particularly as potential anticancer and antimicrobial agents .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 6,7-Dichloroquinoxalin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as a competitive antagonist at the glycine binding sites on the N-methyl-D-aspartate (NMDA) receptor complex. This interaction inhibits the binding of glycine, thereby modulating the activity of the NMDA receptor .
Comparison with Similar Compounds
- 6,7-Dichloroquinoxaline-2,3-dione
- 6,7-Dinitroquinoxaline-2,3-dione
- 6-Nitro-7-cyanoquinoxaline-2,3-dione
Comparison: 6,7-Dichloroquinoxalin-2-ol is unique due to the presence of the hydroxyl group at the 2nd position, which imparts distinct chemical properties and reactivity compared to its analogs. For example, 6,7-Dichloroquinoxaline-2,3-dione lacks the hydroxyl group and exhibits different biological activity, particularly in its interaction with the NMDA receptor .
Properties
IUPAC Name |
6,7-dichloro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVJLKWSNDCCPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560132 | |
Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78470-95-8 | |
Record name | 6,7-Dichloroquinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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